molecular formula C24H15BrN4 B13869063 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile

2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile

Katalognummer: B13869063
Molekulargewicht: 439.3 g/mol
InChI-Schlüssel: UMAPCEWHJJGZCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is a complex organic compound with a molecular formula of C24H15BrN4. This compound is notable for its unique structure, which includes a bromine atom, a quinoline moiety, and an indazole ring. These structural features make it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multiple steps, starting from simpler organic moleculesThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, can be applied to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Bromo-3-formylbenzonitrile
  • 2-Bromo-5-cyanobenzaldehyde
  • 5-Cyano-2-bromobenzaldehyde

Uniqueness

Compared to these similar compounds, 2-Bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a bromine atom, a quinoline moiety, and an indazole ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C24H15BrN4

Molekulargewicht

439.3 g/mol

IUPAC-Name

2-bromo-4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzonitrile

InChI

InChI=1S/C24H15BrN4/c1-15-24-20(18-11-16-5-2-3-7-22(16)27-14-18)6-4-8-23(24)29(28-15)19-10-9-17(13-26)21(25)12-19/h2-12,14H,1H3

InChI-Schlüssel

UMAPCEWHJJGZCC-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=CC=CC(=C12)C3=CC4=CC=CC=C4N=C3)C5=CC(=C(C=C5)C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.